Boc-Phe(4-CN)-OH Boc-Phe(4-CN)-OH
Brand Name: Vulcanchem
CAS No.: 131724-45-3
VCID: VC21540087
InChI: InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-4-6-11(9-16)7-5-10/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C#N)C(=O)O
Molecular Formula: C15H18N2O4
Molecular Weight: 290.31 g/mol

Boc-Phe(4-CN)-OH

CAS No.: 131724-45-3

Cat. No.: VC21540087

Molecular Formula: C15H18N2O4

Molecular Weight: 290.31 g/mol

* For research use only. Not for human or veterinary use.

Boc-Phe(4-CN)-OH - 131724-45-3

CAS No. 131724-45-3
Molecular Formula C15H18N2O4
Molecular Weight 290.31 g/mol
IUPAC Name (2S)-3-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-4-6-11(9-16)7-5-10/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1
Standard InChI Key RMBLTLXJGNILPG-LBPRGKRZSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C#N)C(=O)O
SMILES CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C#N)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C#N)C(=O)O

Chemical Identity and Structural Characteristics

Boc-Phe(4-CN)-OH is a modified amino acid that features three key structural components: the amino acid phenylalanine, a tert-butoxycarbonyl (Boc) protecting group on the amino terminus, and a cyano group at the para position of the phenyl ring. The compound is characterized by the molecular formula C15H18N2O4 and has a molecular weight of approximately 290.31 g/mol .

The structure consists of a phenyl ring with a cyano (-CN) group at the para position, connected to the alpha carbon of the amino acid backbone. The alpha carbon is chiral, with the L-configuration being the naturally occurring form in proteins. The amino group is protected by a tert-butoxycarbonyl (Boc) group, which is commonly used in peptide synthesis to prevent unwanted reactions at the amino terminus during coupling reactions.

The L-isomer (Boc-Phe(4-CN)-OH) differs from its D-isomer counterpart (Boc-D-Phe(4-CN)-OH) in the stereochemistry at the alpha carbon. While the L-isomer has the (S)-configuration, the D-isomer has the (R)-configuration, resulting in different three-dimensional structures and potentially different reactivities and applications in peptide synthesis .

Physical and Chemical Properties

Boc-Phe(4-CN)-OH typically appears as a white to light yellow crystalline solid. It demonstrates good solubility in organic solvents such as dimethylformamide (DMF), dichloromethane (DCM), and dimethyl sulfoxide (DMSO), which makes it suitable for various reaction conditions commonly employed in peptide synthesis. The compound's solubility profile is influenced by the presence of both hydrophobic (Boc and phenyl) and hydrophilic (carboxylic acid) groups.

The cyano group at the para position of the phenyl ring significantly alters the electronic properties of the aromatic system, making it electron-deficient. This electronic characteristic influences the compound's reactivity and provides a versatile functional group for further modifications. The carboxylic acid group remains unprotected, allowing for peptide bond formation with the amino group of another amino acid.

Comparative Analysis with Related Compounds

Boc-Phe(4-CN)-OH belongs to a family of modified phenylalanine derivatives used in peptide synthesis. Understanding its properties in relation to similar compounds provides valuable context for researchers selecting appropriate building blocks for their synthetic needs.

Structural Comparison with Related Compounds

Table 1 presents a comparative analysis of Boc-Phe(4-CN)-OH and structurally related compounds:

CompoundCAS NumberMolecular Weight (g/mol)Unique FeaturesPrimary Applications
Boc-Phe(4-CN)-OH (L-isomer)131724-45-3290.31Cyano group at para positionPeptide synthesis, pharmaceutical intermediates
Boc-D-Phe(4-CN)-OH (D-isomer)146727-62-0290.31D-configuration, cyano group at para positionSynthesis of peptides containing D-4-amidinophenylalanine residues
Boc-Phe-OH13734-34-4265.3Standard amino acid with no additional substituentsGeneral peptide synthesis
Boc-Phe(4-NO2)-OH16532-79-9310.3Nitro group at para positionSynthesis of peptides requiring electron-withdrawing groups

The presence of the cyano group in Boc-Phe(4-CN)-OH distinguishes it from the unmodified Boc-Phe-OH and provides unique reactivity patterns. The cyano functionality serves as a versatile handle for further transformations, including reduction to amines or conversion to amidines . This versatility makes Boc-Phe(4-CN)-OH particularly valuable in the synthesis of specialized peptides and peptidomimetics with enhanced pharmacological properties.

Synthesis Methods

The synthesis of Boc-Phe(4-CN)-OH typically involves multiple steps starting from phenylalanine or related precursors. Various synthetic routes have been developed, each with specific advantages depending on scale, available starting materials, and desired purity.

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Phe(4-CN)-OH generally follows a sequence that includes:

  • Nitration of phenylalanine to introduce a nitro group at the para position of the phenyl ring

  • Reduction of the nitro group to an amine group

  • Conversion of the amine group to a cyanide group through a Sandmeyer reaction

  • Protection of the amino group using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions

The reaction sequence typically begins with the nitration of phenylalanine using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures (0-5°C) to minimize side reactions. The resulting para-nitrophenylalanine is then reduced to para-aminophenylalanine using reducing agents such as iron powder in acetic acid or catalytic hydrogenation with palladium on carbon.

The critical step in the synthesis is the conversion of the amine to a nitrile through the Sandmeyer reaction. This transformation involves the diazotization of the amine using sodium nitrite in an acidic medium, followed by treatment with copper(I) cyanide to introduce the cyano group. Finally, the amino group is protected with Boc using di-tert-butyl dicarbonate (Boc2O) or tert-butoxycarbonyl chloride (Boc-Cl) in a basic environment, typically using sodium hydroxide or sodium bicarbonate in a mixed aqueous-organic solvent system.

Industrial Production Methods

Industrial production of Boc-Phe(4-CN)-OH follows similar synthetic routes but incorporates optimization strategies to enhance yield, purity, and cost-effectiveness. These optimizations may include:

  • Continuous flow processes for hazardous steps like diazotization

  • Use of alternative cyanide sources to minimize toxicity concerns

  • Recycling of solvents and reagents to reduce environmental impact

  • Implementation of crystallization techniques for purification instead of chromatography

  • Quality control measures to ensure consistent product specifications

Industrial approaches often prioritize scalability, safety, and environmental considerations while maintaining the chemical integrity of the final product.

Chemical Reactions and Transformations

Boc-Phe(4-CN)-OH participates in various chemical reactions, which are essential to understand for its effective utilization in peptide synthesis and other applications.

Hydrolysis Reactions

The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrogen chloride in organic solvents. This deprotection step is crucial in peptide synthesis sequences, as it reveals the free amino group for subsequent coupling reactions. The typical conditions for Boc deprotection include:

  • Treatment with TFA/dichloromethane (1:1 to 1:3) at room temperature for 0.5-2 hours

  • Treatment with 4M HCl in dioxane at room temperature for 1-3 hours

Peptide Coupling Reactions

The carboxylic acid group of Boc-Phe(4-CN)-OH can participate in peptide bond formation with the amino group of another amino acid or amine. Common coupling reagents include:

  • Carbodiimides (e.g., DCC, EDC)

  • Phosphonium salts (e.g., PyBOP, BOP)

  • Uronium/aminium salts (e.g., HATU, HBTU)

These reactions typically proceed in aprotic solvents such as DMF, DCM, or NMP, often in the presence of additives like HOBt or HOAt to minimize racemization and improve coupling efficiency.

Transformations of the Cyano Group

The cyano group at the para position can undergo various transformations:

  • Hydrolysis to carboxylic acid: CN + H2O + H+ → COOH + NH4+

  • Reduction to aminomethyl: CN + 2H2 → CH2NH2

  • Conversion to amidine: CN + NH2R → C(=NH)NHR

These transformations are particularly valuable for creating peptide analogs with modified side chains or for introducing functional groups for bioconjugation .

Reaction Products and Applications

The products formed from reactions of Boc-Phe(4-CN)-OH have diverse applications:

  • Deprotected amino acid (removal of Boc group): Used directly in peptide synthesis or for further modifications

  • Peptide conjugates: Incorporation into larger peptide structures for biological studies

  • Conversion products of the cyano group: Used to create specialized amino acid derivatives for pharmaceutical applications

The versatility of the cyano group makes Boc-Phe(4-CN)-OH particularly valuable in medicinal chemistry and drug design, as it allows for the generation of diverse structural analogs from a common intermediate.

Applications in Peptide Synthesis

Boc-Phe(4-CN)-OH serves as a specialized building block in peptide synthesis, offering unique advantages over standard amino acid derivatives.

Synthesis of Specialized Peptides

Boc-Phe(4-CN)-OH is particularly valuable for synthesizing peptides containing specialized functional groups. For example, the D-isomer (Boc-D-Phe(4-CN)-OH) can be utilized to prepare peptides containing D-4-amidinophenylalanine or D-4-(aminomethyl)phenylalanine residues . These modified residues can enhance the metabolic stability of peptides or introduce specific binding interactions with target proteins.

The incorporation of Boc-Phe(4-CN)-OH into peptides allows for the creation of analogs with altered physicochemical properties, which can be advantageous for:

  • Improving oral bioavailability of peptide therapeutics

  • Enhancing membrane permeability

  • Modifying receptor binding characteristics

  • Creating fluorescent or affinity-labeled peptides after specific transformations

Scientific Research Applications

The unique structural features of Boc-Phe(4-CN)-OH make it valuable for various scientific research applications beyond basic peptide synthesis.

Medicinal Chemistry Applications

In medicinal chemistry, Boc-Phe(4-CN)-OH serves as an important building block for:

  • Development of enzyme inhibitors, particularly those targeting proteases

  • Creation of receptor ligands with modified binding properties

  • Synthesis of peptidomimetics with improved pharmacokinetic profiles

  • Design of constrained peptide analogs to explore structure-activity relationships

The cyano group provides a unique electronic environment that can influence binding interactions with biological targets. Additionally, its potential for conversion to other functional groups makes it a versatile intermediate in drug development pipelines.

Bioconjugation and Labeling

The cyano group of Boc-Phe(4-CN)-OH can serve as a chemical handle for bioconjugation and labeling strategies:

  • Reduction to aminomethyl groups for amine-based conjugations

  • Conversion to fluorescent or affinity-tagged derivatives

  • Introduction of click chemistry-compatible functionalities

  • Site-specific modification of peptides and proteins

These capabilities make Boc-Phe(4-CN)-OH valuable in chemical biology research, where selective labeling and modification of biomolecules are essential tools.

Material Science Applications

The unique structural features of Boc-Phe(4-CN)-OH have also found applications in material science:

  • Development of self-assembling peptide materials

  • Creation of peptide-based polymers with specialized electronic properties

  • Design of biomaterials with tailored degradation profiles

  • Synthesis of peptide-based sensing platforms

The cyano group can contribute to π-stacking interactions and hydrogen bonding networks, which influence the self-assembly behavior of peptide-based materials.

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